D,L-Sulforaphane-d8

描述

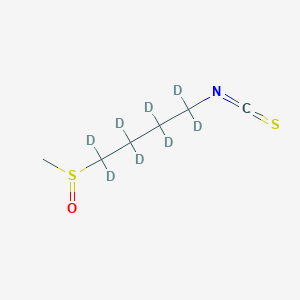

D,L-Sulforaphane-d8 (CAS: 836682-32-7) is a deuterated isotopologue of sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables. Its molecular formula is C6H3D8NOS2, with a molecular weight of 185.337 g/mol, compared to 177.29 g/mol for non-deuterated SFN (C6H11NOS2) . The compound features eight deuterium atoms replacing hydrogen at the 1,1,2,2,3,3,4,4 positions of the butyl chain, enhancing its utility as an internal standard in mass spectrometry and metabolic studies .

Deuteration slows metabolic degradation, making this compound invaluable for tracking pharmacokinetics and metabolite formation in vivo. For instance, its deuterated metabolite, This compound N-Acetyl-L-cysteine (CAS: 334829-66-2), is used to study phase II detoxification pathways . The compound is commercially available in research quantities (e.g., 1 mg to 10 mg) at premium prices due to isotopic labeling (e.g., $500–$3,927 per mg) .

准备方法

Synthetic Routes and Reaction Conditions: : The preparation of D,L-Sulforaphane-d8 involves the introduction of deuterium atoms into the sulforaphane molecule. This is typically achieved through chemical synthesis, where hydrogen atoms in the natural sulforaphane are replaced with deuterium atoms. One common method involves the use of deuterated reagents to introduce the deuterium labeling groups .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is typically purified using techniques such as chromatography to remove any impurities .

化学反应分析

Types of Reactions: : D,L-Sulforaphane-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

科学研究应用

Chemistry

- Stable Isotope Labeling : D,L-Sulforaphane-d8 serves as a stable isotope-labeled compound in chemical studies to trace metabolic pathways and reaction mechanisms. This labeling facilitates the understanding of how sulforaphane interacts with various biomolecules at a molecular level.

Biology

- Cellular Mechanisms : Research indicates that this compound influences cellular processes by inducing phase II detoxification enzymes through the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative damage and environmental stressors.

- Oxidative Stress Modulation : It has been shown to reduce levels of reactive oxygen species (ROS) in cells, thereby decreasing oxidative stress and promoting cellular health.

Medicine

- Cancer Research : this compound is extensively studied for its anticancer properties. It has been found to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for cancer therapy .

- Therapeutic Potential : The compound's ability to enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage highlights its potential as an adjunct treatment in cancer therapies .

Industry

- Nutraceutical Development : In the industrial sector, this compound is utilized in creating dietary supplements and functional foods aimed at providing antioxidant benefits. Its applications extend to cosmetics due to its anti-inflammatory properties.

Case Studies and Research Findings

作用机制

Molecular Targets and Pathways: : D,L-Sulforaphane-d8 exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This activation helps protect cells from oxidative damage and enhances their ability to detoxify harmful substances .

Other Mechanisms: : Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at specific phases, thereby preventing the growth and spread of cancer cells .

相似化合物的比较

Non-Deuterated Sulforaphane (SFN)

- Molecular Structure: SFN (C6H11NOS2) lacks deuterium, resulting in a lower molecular weight (177.29 g/mol) and distinct metabolic stability .

- Bioactivity: SFN is renowned for inducing phase II detoxification enzymes (e.g., glutathione S-transferase) and inhibiting pro-carcinogenic phase I enzymes . Its anticancer mechanisms include apoptosis induction and NF-κB pathway suppression .

- Applications : Used in preclinical studies for cancer chemoprevention and anti-inflammatory therapies .

Enantiomeric Forms: R-Sulforaphane and S-Sulforaphane

- R-Sulforaphane (CAS: 142825-10-3): The naturally occurring enantiomer with ≥98% purity and solubility in DMSO. Exhibits superior bioactivity in upregulating Nrf2-mediated antioxidant responses compared to the S-form .

- S-Sulforaphane (CAS: 4478-93-7): Synthetic enantiomer with ≥96% purity; soluble in water and ethanol. Shows reduced potency in enzyme induction assays .

Key Contrast : D,L-Sulforaphane-d8 is a racemic mixture (D,L form), whereas enantiopure R- or S-forms are used to study stereospecific effects on cellular targets .

Metabolites and Derivatives

- D,L-Sulforaphane-L-cysteine (CAS: N/A): A primary metabolite formed via conjugation with cysteine. Non-deuterated forms are used to study detoxification pathways .

- This compound N-Acetyl-L-cysteine (CAS: 334829-66-2): Deuterated metabolite with a molecular weight of 348.53 g/mol (vs. 340.49 g/mol for non-deuterated). Critical for quantifying SFN metabolism in mass spectrometry .

Key Contrast: Deuterated metabolites enable precise quantification in complex biological matrices, whereas non-deuterated analogs are used for functional studies .

Structural Analogs and Isotopologues

- 4-Methylsulfinylbutyl Isothiocyanate-d8: A synonym for this compound, emphasizing its deuterated sulfinyl group .

- Sulforaphan-d8 (CAS: 836682-32-7): Alternate naming convention, identical in structure and application .

Data Table: Comparative Analysis of Sulforaphane Compounds

Research Implications and Limitations

- Advantages of this compound :

- Limitations: Higher cost limits large-scale preclinical use . Limited data on solubility and pharmacokinetics compared to non-deuterated SFN .

生物活性

D,L-Sulforaphane-d8 is a stable isotope-labeled derivative of sulforaphane (SFN), a bioactive compound predominantly found in cruciferous vegetables such as broccoli. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action. The information is derived from diverse and authoritative sources, including clinical studies and reviews.

Overview of Sulforaphane

Sulforaphane is an isothiocyanate compound that exhibits a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. It is primarily derived from the hydrolysis of glucoraphanin, which is abundant in broccoli and other cruciferous vegetables. This compound serves as a useful tool in pharmacokinetic studies due to its stable isotopic labeling, allowing for precise tracking in biological systems.

Anticancer Properties

Mechanisms of Action:

this compound has been shown to exert significant anticancer effects through various mechanisms:

- Cell Cycle Arrest: SFN induces cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation. This action is mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins .

- Histone Deacetylase Inhibition: SFN inhibits histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Studies:

A study involving human hepatocytes exposed to varying concentrations of SFN demonstrated no significant cytotoxicity at doses up to 50 μM, suggesting its safety profile in normal cells while retaining efficacy against cancerous cells . Another clinical trial indicated that SFN-rich broccoli sprout consumption led to enhanced detoxification enzyme activity in participants, correlating with reduced cancer risk markers .

Antioxidant Activity

This compound enhances the body's antioxidant defenses by:

- Nrf2 Activation: It activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD) .

- Reduction of Oxidative Stress: The compound reduces oxidative stress markers in various biological systems, contributing to cellular protection against damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Bioavailability: Research indicates that sulforaphane has high bioavailability, with studies showing peak plasma concentrations reached within 1 hour after oral administration .

- Metabolism: SFN is metabolized primarily via glutathione conjugation, forming various metabolites that retain biological activity .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. How is D,L-Sulforaphane-d8 structurally characterized, and what analytical methods are critical for verifying its isotopic purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure and deuterium incorporation. Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. For authoritative reference data, consult the NIST Chemistry WebBook, which provides validated spectral libraries for deuterated compounds .

Q. What is the role of this compound in studying endogenous Nrf2-Keap1 pathway activation kinetics?

- Methodology : Deuterated sulforaphane is used as an internal standard in stable isotope dilution assays (SIDA) to quantify endogenous sulforaphane levels in biological matrices. Researchers employ LC-MS/MS to track deuterated vs. non-deuterated forms, enabling precise pharmacokinetic modeling of pathway activation .

Q. How does deuterium labeling affect the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodology : Comparative solubility studies are conducted using dynamic light scattering (DLS) and UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is assessed via time-course LC-MS to monitor deuterium retention and degradation byproducts .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in in vivo studies, and how can isotopic interference be minimized?

- Methodology : Deuterium exchange with endogenous hydrogen in biological systems can skew results. To mitigate this, use short-duration exposure models (<24 hours) and validate findings with complementary techniques like isotope ratio mass spectrometry (IRMS). Include negative controls with non-deuterated analogs to isolate isotopic effects .

Q. How do contradictory data on this compound’s bioavailability in rodent models inform dose-response study design?

- Methodology : Discrepancies often stem from variations in gut microbiota metabolism. Address this by standardizing animal diets and using germ-free models. Dose-response curves should incorporate at least five concentration tiers, with pharmacokinetic parameters (AUC, Cmax) calculated using non-compartmental analysis (NCA) .

Q. What statistical approaches resolve conflicts in transcriptomic data from this compound-treated cell lines?

- Methodology : Apply Benjamini-Hochberg correction for false discovery rates (FDR) in RNA-seq datasets. Pair differential expression analysis (e.g., DESeq2) with pathway enrichment tools (e.g., GSEA) to prioritize biologically relevant results. Replicate findings across multiple cell lines (e.g., HEK293, HepG2) to confirm universality .

Q. How can deuterium-induced isotopic effects alter the interpretation of this compound’s antioxidant activity in in vitro assays?

- Methodology : Deuterium’s higher mass reduces reaction kinetics in radical scavenging assays (e.g., DPPH, ORAC). Normalize activity using a deuterium correction factor derived from comparative kinetic studies. Validate with electron paramagnetic resonance (EPR) spectroscopy to quantify radical quenching efficiency .

Q. Data Analysis and Reporting Guidelines

Q. What are best practices for reporting deuterium retention data in this compound studies?

- Methodology : Use triple-quadrupole MS/MS with selected reaction monitoring (SRM) to quantify deuterium loss. Report data as % deuterium retention ± SEM across triplicate runs. Include raw chromatograms and fragmentation patterns in supplementary materials to enhance reproducibility .

Q. How should researchers address variability in LC-MS quantification of this compound across laboratories?

- Methodology : Adopt a harmonized calibration protocol using certified reference materials (CRMs). Participate in interlaboratory comparisons and report results using the Standard Operating Procedure (SOP) from the International Council for Harmonisation (ICH) guidelines .

Q. Tables for Key Methodological Parameters

属性

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。